molecular formula C25H20ClN3O B2936939 1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-63-4

1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2936939
CAS No.: 901021-63-4
M. Wt: 413.91
InChI Key: QGUROFOTAIDSRL-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives . Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques and quantum chemical calculations . For instance, the Fourier Transform Infrared Spectroscopy (FTIR) can provide information about the functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Optical and Structural Properties

Research has explored the structural and optical properties of related quinoline derivatives, indicating their potential in materials science. For example, the study of thin films of quinoline derivatives has revealed insights into their polycrystalline nature, nanocrystalline dispersion in amorphous matrices, and significant optical properties determined by spectrophotometer measurements. These findings suggest applications in optoelectronic devices due to their specific absorption parameters, molar extinction coefficients, and electric dipole strengths (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of pyrazolo[3,4-c]quinoline derivatives have been explored, indicating a rich chemistry that allows for the creation of various heterocyclic compounds. These synthetic pathways are critical for developing new materials and pharmaceuticals. The condensation processes and cyclization reactions involved in creating these compounds highlight their versatility and potential for creating novel substances with desirable properties (Nagarajan & Shah, 1992).

Corrosion Inhibition

Quinoline derivatives have been studied for their role as corrosion inhibitors, particularly in protecting metals in acidic environments. This application is crucial in industrial settings where metal corrosion can lead to significant losses. The effectiveness of these compounds as corrosion inhibitors, their mechanism of action, and the factors influencing their performance have been documented, showcasing their potential in industrial applications to enhance the lifespan and durability of metals (Saraswat & Yadav, 2020).

Supramolecular Aggregation

The effect of substitution on the dimensionality of supramolecular aggregation in related compounds highlights the significance of molecular design in dictating the properties of materials. This research indicates the potential for designing new materials with tailored properties for specific applications, based on the understanding of molecular interactions and structural design principles (Portilla et al., 2005).

Photovoltaic Properties

The photovoltaic properties of quinoline derivatives have been explored, suggesting their potential use in organic-inorganic photodiode fabrication. This application is particularly relevant in the development of renewable energy technologies, where efficient and cost-effective materials are constantly sought. The research into the electrical properties of these compounds, their interaction with light, and their performance in device configurations offers valuable insights into their potential use in solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).

Future Directions

Quinoline derivatives have shown a wide range of biological activities, making them interesting targets for future research. They have potential applications in the development of new drugs for the treatment of various diseases .

Properties

IUPAC Name

1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-3-30-20-12-13-23-21(14-20)25-22(15-27-23)24(17-6-4-16(2)5-7-17)28-29(25)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUROFOTAIDSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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